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Compound of Interest

Compound Name: Anticancer agent 133

Cat. No.: B12398438

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on
"Anticancer Agent 133," a designation that refers to at least two distinct molecular entities with
demonstrated preclinical anticancer activity: a rhodium(lll)-picolinamide complex, also known
as compound Rh2, and an aminosteroid derivative designated RM-133. This document will
focus on the publicly available data for both compounds to provide a clear and comparative
overview for research and development purposes.

Part 1: Anticancer Agent 133 (Compound Rh2)

Compound Rh2 is a rhodium(lIl)-picolinamide complex identified as a potent anticancer and
antimetastatic agent.[1][2] Its mechanism of action involves the induction of cell cycle arrest,
apoptosis, and autophagy.[1][2][3]

Suantitative [

Cancer Cell Line IC50 (pM) Reference
Huh1 17.13 [4]
Huh7 8.27 [4]

Experimental Protocols
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While the specific synthesis protocol for Anticancer Agent 133 (compound Rh2) is detailed in
the primary literature, a general methodology for the synthesis of similar flavanone compounds
as anticancer agents involves the cyclization of corresponding 3-(heteroaryl)-1(2-
hydroxyphenyl) prop-2-en-1-one with sodium acetate in an alcohol-water medium.[5] The
characterization of such compounds typically involves elemental analysis, IR spectroscopy, and
1H NMR spectroscopy.[5]

The in vitro anticancer activity of these compounds is often assessed using the sulforhodamine
B (SRB) dye assay against a panel of human cancer cell lines.[5] This assay relies on the
ability of SRB to bind to protein components of cells, providing a measure of cell mass and,
therefore, cell viability.

Signaling Pathways

Anticancer Agent 133 (compound Rh2) has been shown to inhibit cell metastasis through the
suppression of Epidermal Growth Factor Receptor (EGFR) expression.[1][2] This suppression
is mediated by FAK-regulated integrin 31.[1][2] The compound's induction of autophagy is
evidenced by its regulation of LC3BII, ATG5, and p62 proteins.[4]
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Signaling pathway of Anticancer Agent 133 (Rh2).

Part 2: RM-133

RM-133 is an aminosteroid derivative that has demonstrated antiproliferative activity across a
range of cancer cell lines, including ovarian, pancreatic, leukemia, breast, and prostate

cancers.[6]

Quantitative Data

In Vitro Antiproliferative Activity (IC50)[6][7][8]
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Cell Line Cancer Type IC50 (pM)
OVCAR-3 Ovarian Cancer 0.8
PANC-1 Pancreatic Cancer 0.3

HL-60 Promyelocytic Leukemia 01-2
T-47D Breast Carcinoma 01-2
WEHI-3 Myelomonocytic Leukemia 01-2
LNCaP Prostate Cancer 01-2

In Vivo Antitumor Activity[6][7][8]

Xenograft Model Treatment Vehicle Tumor Growth Inhibition
0.4% methylcellulose:ethanol
PANC-1 63%
(92:8)
0.4% methylcellulose:ethanol
OVCAR-3 122%
(92:8)
OVCAR-3 sunflower oil:ethanol (92:8) 100%
HL-60 Not specified 57%

Experimental Protocols

In Vitro Antiproliferative Assay: The IC50 values for RM-133 were determined through cell
viability assays. While the specific assay is not detailed in the provided snippets, a common
method is the MTT assay, which measures the metabolic activity of cells as an indicator of
viability.

In Vivo Xenograft Studies: Nude mice were xenografted with human cancer cell lines (PANC-1
and OVCAR-3).[6][7][8] RM-133 was administered via subcutaneous injection using two
different vehicles: an agueous solution of 0.4% methylcellulose in ethanol (92:8) and a solution
of sunflower oil in ethanol (92:8).[6][7][8] Tumor growth was monitored over a period of up to 40
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days.[6] The compound was reported to be well-tolerated with no apparent signs of toxicity in
the animals.[6][7][8]

Pharmacokinetics and Drug-Drug Interaction Potential

Pharmacokinetic studies of RM-133 were conducted using 11 different vehicles to select the
optimal formulation for in vivo studies.[7][8] RM-133 showed a low to moderate risk of drug-
drug interactions based on its weak inhibition of the liver enzymes CYP3A4 and CYP2D6.[6]
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Experimental workflow for the evaluation of RM-133.

Other Mentions of "Anticancer Agent 133"

It is important for researchers to be aware of other compounds and clinical trials that may be
referenced with a similar "133" designator to avoid confusion:

e ML-133: A small molecule that has shown growth inhibition in non-small cell lung, colon,
leukemia, and prostate cancer cell lines through the modulation of intracellular labile zinc.[9]

o JWH-133: A selective cannabinoid CB2 receptor agonist with conflicting reports on its
anticancer effects. Some studies show it can induce a concentration-dependent decrease in
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neuroblastoma cell viability, while others suggest it may increase ectopic ovarian tumor
growth.[10][11][12][13][14]

o IMpowerl133: A clinical trial that evaluated the combination of carboplatin, etoposide, and
atezolizumab in extensive-stage small-cell lung cancer.[15][16]

o MRTX1133: A selective, non-covalent inhibitor of KRASG12D, which has entered Phase /Il
clinical trials for advanced solid tumors with this mutation.[17][18]

o AMG 133: A bispecific glucose-dependent insulinotropic polypeptide receptor (GIPR)
antagonist and glucagon-like peptide-1 (GLP-1) receptor agonist being investigated for
weight management.[19][20]

Conclusion

The designation "Anticancer Agent 133" is not unique and has been applied to several distinct
chemical entities. Researchers should exercise caution and specify the exact compound of
interest (e.g., compound Rh2, RM-133) to ensure clarity. Both the rhodium(lIl)-picolinamide
complex (compound Rh2) and the aminosteroid derivative (RM-133) have demonstrated
promising preclinical anticancer activity and warrant further investigation. The available data on
their mechanisms of action, in vitro potency, and in vivo efficacy provide a solid foundation for
future drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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